N-(6-Fluoropyridin-2-YL)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-fluoropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVHVLXLDIYYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Techniques for N 6 Fluoropyridin 2 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei. For N-(6-Fluoropyridin-2-YL)benzamide, ¹H, ¹³C, and ¹⁹F NMR are essential for a comprehensive structural analysis.
¹H NMR Analysis for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns reveal the arrangement of protons in both the benzamide (B126) and fluoropyridinyl moieties.
A study reporting the synthesis of this compound provided the following ¹H NMR data, recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer. rsc.org The spectrum shows a singlet at 8.67 ppm, attributed to the amide proton (N-H). rsc.org The protons of the pyridine (B92270) ring appear at 8.24 ppm (doublet, J = 7.7 Hz), a multiplet between 7.88 and 7.75 ppm, and a multiplet between 6.66 and 6.63 ppm. rsc.org The protons of the benzoyl group are observed as a multiplet in the range of 7.88-7.75 ppm and 7.55-7.41 ppm. rsc.org
Table 1: ¹H NMR Data for this compound rsc.org
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 8.67 | s | - | NH |
| 8.24 | d | 7.7 | Pyridinyl-H |
| 7.88-7.75 | m | - | Pyridinyl-H & Benzoyl-H |
| 7.55-7.41 | m | - | Benzoyl-H |
This table is interactive. Click on the headers to sort the data.
¹³C NMR and DEPT-135° for Carbon Framework Determination
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, shows a signal at 165.8 ppm corresponding to the carbonyl carbon of the amide group. rsc.org The carbon atoms of the fluoropyridine ring are observed at 161.9 ppm (doublet, J = 240.6 Hz), 149.9 ppm (doublet, J = 14.2 Hz), 143.4 ppm (doublet, J = 7.8 Hz), 110.7 ppm (doublet, J = 4.2 Hz), and 104.5 ppm (d, J = 35.0 Hz). rsc.org The coupling with the adjacent fluorine atom causes the splitting of these signals. The carbons of the benzoyl group appear at 133.8, 132.4, 128.8, and 127.3 ppm. rsc.org
Distortionless Enhancement by Polarization Transfer (DEPT-135°) is a technique used to differentiate between CH, CH₂, and CH₃ groups. nanalysis.com In a DEPT-135° spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. nanalysis.com This technique, in conjunction with the standard ¹³C NMR, allows for the complete assignment of the carbon framework.
Table 2: ¹³C NMR Data for this compound rsc.org
| Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Assignment |
|---|---|---|
| 165.8 | - | C=O |
| 161.9 | d, J = 240.6 | C-F (Pyridinyl) |
| 149.9 | d, J = 14.2 | C (Pyridinyl) |
| 143.4 | d, J = 7.8 | CH (Pyridinyl) |
| 133.8 | - | C (Benzoyl) |
| 132.4 | - | CH (Benzoyl) |
| 128.8 | - | CH (Benzoyl) |
| 127.3 | - | CH (Benzoyl) |
| 110.7 | d, J = 4.2 | CH (Pyridinyl) |
This table is interactive. Click on the headers to sort the data.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environment
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. nih.govjeolusa.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. nsf.gov The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment within the pyridine ring. The large chemical shift range of ¹⁹F NMR allows for high resolution and sensitivity to subtle changes in the molecular structure. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. mdpi.compreprints.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer. This technique typically yields the protonated molecule [M+H]⁺, providing direct information about the molecular weight of the compound. mdpi.compreprints.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. rsc.orglcms.cz For this compound, HR-MS analysis using an ESI-TOF (Electrospray Ionization-Time of Flight) instrument was performed. The calculated mass for the protonated molecule [C₁₂H₁₀FN₂O + H]⁺ is 217.0772. The experimentally found mass was 217.0776, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the compound. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound rsc.org
| Ion | Calculated m/z | Found m/z |
|---|
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum reveals key absorptions that confirm its structural features. The presence of the amide group is prominently indicated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. Another significant feature is the N-H stretching vibration of the secondary amide, which appears as a sharp peak around 3300 cm⁻¹. Additionally, the spectrum will display characteristic absorptions for the C-N stretching of the amide linkage.
The aromatic nature of the benzoyl and fluoropyridinyl rings is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-F stretching vibration of the fluoropyridinyl group also gives rise to a characteristic absorption band. While specific, detailed IR data for this compound is not extensively published in isolation, analysis of related benzamide structures provides expected ranges for these characteristic peaks. preprints.orgrsc.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | ~3300 |
| Amide (C=O) | Stretch | 1630-1680 |
| Aromatic (C-H) | Stretch | >3000 |
| Aromatic (C=C) | Stretch | 1400-1600 |
| Amide (C-N) | Stretch | 1200-1350 |
| Fluoro-pyridyl (C-F) | Stretch | 1000-1400 |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Advanced Spectroscopic Methods for Molecular Conformation and Interactions
Beyond the identification of functional groups, advanced spectroscopic techniques provide deeper insights into the molecule's three-dimensional shape, electronic transitions, and the subtle forces that govern its interactions with other molecules.
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, known as absorption maxima (λmax), are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
UV-UV hole-burning spectroscopy is a sophisticated technique used to distinguish between different conformational isomers of a molecule in the gas phase. This method relies on a two-laser pump-probe approach. The "burn" laser is fixed at a specific UV frequency to selectively excite and deplete the population of one conformer. The "probe" laser is then scanned across the UV spectrum. A dip or "hole" in the fluorescence or ionization signal at the burn frequency confirms that the probed absorption belongs to the same isomer.
While there are no specific reports on the application of UV-UV hole-burning spectroscopy to this compound, this technique would be invaluable for studying its conformational landscape. The rotation around the amide bond and the bonds connecting the rings to the amide group can potentially lead to different stable conformers. By identifying the distinct electronic spectra of each isomer, this technique would provide crucial information about the molecule's flexibility and preferred shapes in an isolated environment.
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to calculate the electron density distribution and thus the exact positions of the atoms, bond lengths, bond angles, and torsion angles.
The crystal structure of a derivative, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, has been determined to crystallize in the monoclinic space group P21/n. eurjchem.com This analysis revealed a three-dimensional framework structure stabilized by N-H···O and O-H···O hydrogen bonds. eurjchem.com For this compound, a single-crystal XRD analysis would provide invaluable information on its molecular conformation in the solid state, including the planarity of the amide group and the relative orientation of the benzoyl and fluoropyridinyl rings. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Such detailed structural information is crucial for understanding the compound's physical properties and for designing new materials or biologically active molecules. eurjchem.com
Table 2: Key Structural Parameters Obtainable from XRD for this compound
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise measurements of the covalent bonds within the molecule. |
| Torsion Angles | Describes the conformation around single bonds, such as the amide bond and the bonds to the aromatic rings. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal structure. |
Computational Chemistry and Theoretical Studies of N 6 Fluoropyridin 2 Yl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of N-(6-Fluoropyridin-2-YL)benzamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netbiust.ac.bw The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often used for geometry optimization and electronic property calculations. researchgate.netirjweb.com
Using DFT, the molecular geometry of this compound can be optimized to find its most stable three-dimensional arrangement. researchgate.net This optimized structure is the basis for calculating various electronic properties, most notably the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. nih.gov The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons in a reaction. For this compound, the HOMO is typically distributed across the electron-rich regions of the benzamide (B126) and fluoropyridine rings.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. nih.gov The energy of the LUMO is related to the electron affinity. Its location on the molecule indicates the most likely sites for nucleophilic attack.
The distribution and energies of these orbitals are critical for understanding the molecule's charge transfer properties and reactivity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter derived from DFT calculations. researchgate.netnih.gov This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Small Energy Gap: A small ΔE suggests that the molecule is more polarizable and requires less energy to become excited. nih.gov This corresponds to higher chemical reactivity. nih.gov
Large Energy Gap: A large ΔE indicates high stability and lower chemical reactivity, meaning the molecule is "harder." nih.gov
By analyzing the HOMO-LUMO gap, predictions can be made about the reactivity of this compound. Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify its reactive nature. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.10 | Difference between LUMO and HOMO energies, indicating chemical reactivity |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict the three-dimensional structure of molecules and their interactions with biological macromolecules, such as proteins.
This compound has rotational freedom around its single bonds, particularly the amide (C-N) bond. This allows it to exist in different spatial arrangements, or conformations. Conformational analysis computationally explores these different possibilities to identify the most stable, low-energy conformations. dcu.ie For benzamides, N-syn and N-anti conformations are often considered, and computational models can predict the energy difference between them. dcu.ie Identifying the preferred conformation is essential because the molecule's shape dictates how it can fit into a receptor's binding site. dcu.ie
Molecular docking is a simulation technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target to form a stable complex. mdpi.comscispace.com The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. scispace.com
Docking studies can reveal:
Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's active site. researchgate.net
Key Interactions: Specific amino acid residues in the receptor that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
Binding Affinity: A score that estimates the strength of the ligand-receptor interaction. mdpi.com
For example, studies on similar benzamide-containing molecules as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) have identified key binding site residues such as P654, Y658, W784, and A809 that are critical for affinity. nih.govacs.org Docking simulations of this compound into such a receptor would predict which of these or other residues it interacts with, providing a hypothesis for its mechanism of action. nih.gov
Table 2: Predicted Ligand-Receptor Interactions for this compound with a Hypothetical Kinase Target
| Ligand Atom/Group | Receptor Amino Acid | Interaction Type |
| Fluorine (on Pyridine) | Serine | Hydrogen Bond |
| Carbonyl Oxygen | Lysine | Hydrogen Bond |
| Amide N-H | Aspartic Acid | Hydrogen Bond |
| Benzene Ring | Phenylalanine | Pi-Pi Stacking |
| Pyridine (B92270) Ring | Leucine | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA/CoMSIA) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjapsonline.com
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques. nih.govnih.gov These methods are used to understand how the three-dimensional properties of a molecule influence its biological activity. nih.gov In a typical study, a series of related compounds, which could include this compound, are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.govamazonaws.com
The analysis generates 3D contour maps that highlight regions where modifications to the molecular structure could lead to an increase or decrease in activity. nih.govamazonaws.com
CoMFA maps show regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. amazonaws.com
CoMSIA maps provide additional information on hydrophobic and hydrogen-bonding properties. amazonaws.com
These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (e.g., > 0.7) indicates a model with strong predictive power. nih.gov For instance, a CoMFA/CoMSIA study on D2-like receptor ligands, which included related benzamide structures, yielded highly significant cross-validation values (q² > 0.86), demonstrating excellent predictive ability. nih.gov
Table 3: Statistical Results of a Hypothetical CoMFA/CoMSIA Model for a Series Including this compound
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² | 0.86 | 0.92 | Cross-validated correlation coefficient (predictive power) |
| r² | 0.97 | 0.98 | Non-cross-validated correlation coefficient (goodness of fit) |
| F-value | 150.5 | 180.2 | Fischer test value (statistical significance) |
| Optimal Components | 5 | 6 | Number of principal components used in the model |
Elucidation of Structural Determinants for Target Selectivity
The target selectivity of a compound is governed by specific interactions between the ligand and its biological target. For this compound and related molecules, computational studies combined with site-directed mutagenesis have been instrumental in identifying the key structural features that determine binding affinity and selectivity.
In the case of metabotropic glutamate receptor 5 (mGlu5) allosteric modulators, a class to which some benzamide derivatives belong, specific amino acid residues within the binding pocket are crucial for affinity. nih.gov Studies have identified residues such as P654, Y658, T780, W784, S808, and A809 as key determinants of affinity for a variety of modulator scaffolds. nih.gov The substitution pattern on the benzamide core plays a critical role in these interactions. For example, a cyano group can be a key feature for potency, potentially forming a hydrogen bond with specific residues like T780. acs.org
The development of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), a negative allosteric modulator of mGlu5, highlights the importance of the fluoropyridin-2-yl amide moiety. acs.org Structure-activity relationship (SAR) studies revealed that this group, in combination with other substitutions, led to high potency and selectivity. acs.org
| Structural Modification | Observed Effect | Example Compound Class | Reference |
|---|---|---|---|
| Fluorine substitution on pyridinyl ring | Can increase potency and fine-tune selectivity for different enzyme isoforms. | Histone Deacetylase Inhibitors | mdpi.com |
| Cyano group substitution | Crucial for potency in certain series, potentially forming hydrogen bonds with key residues. | mGlu5 Allosteric Modulators | acs.org |
| Methyl group on picolinamide (B142947) core | Improved potency in mGlu5 negative allosteric modulators. | Picolinamide derivatives | acs.org |
| 5-Fluoropyridin-2-yl amide | Contributed to high potency and selectivity in mGlu5 negative allosteric modulators. | Picolinamide derivatives | acs.org |
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states and reaction intermediates that are often difficult to study experimentally. For the synthesis of this compound, understanding the plausible reaction pathways is crucial for optimizing reaction conditions and improving yields.
A relevant example is the synthesis of N-(quinolin-2-yl)benzamides. mdpi.com One plausible mechanism involves the N-oxidation of the quinoline (B57606) ring, followed by a reaction with benzonitrile (B105546) in the presence of a strong acid. mdpi.com The proposed mechanism suggests the formation of a highly electrophilic intermediate that is trapped by the weakly nucleophilic N-oxide. mdpi.com This is followed by an intramolecular nucleophilic attack and subsequent rearomatization to yield the final product. mdpi.com While this specific example involves a quinoline, the general principles of electrophilic and nucleophilic attack are applicable to the synthesis of related heterocyclic amides.
Computational Studies on Hydrogen-Bonded Complexes
Hydrogen bonds play a critical role in molecular recognition and the binding of ligands to their biological targets. Computational methods are extensively used to study the properties of hydrogen-bonded complexes, providing detailed information on their geometry, energetics, and dynamics.
For benzamide derivatives, including those with fluorine substituents, Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) are powerful techniques to investigate hydrogen bond properties in both the gas phase and the crystalline state. mdpi.com These methods allow for the study of the time evolution of hydrogen bridges, revealing the dynamics of proton transfer and the localization of the proton between the donor and acceptor atoms. mdpi.com
Studies on 2,6-difluorobenzamide (B103285) have shown that it can form mutual intermolecular hydrogen bonds. mdpi.com The presence of fluorine atoms can also lead to the formation of other intermolecular interactions. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) can be used to provide insights into the electronic structure of these interactions, while Symmetry-Adapted Perturbation Theory (SAPT) can estimate the different energy contributions (electrostatic, exchange, induction, and dispersion) to the total interaction energy. mdpi.com
| Method | Information Provided | Application | Reference |
|---|---|---|---|
| Car-Parrinello Molecular Dynamics (CPMD) | Dynamics of hydrogen bonds, proton transfer events, vibrational features. | Investigating hydrogen bond properties of benzamide derivatives in different phases. | mdpi.com |
| Path Integral Molecular Dynamics (PIMD) | Quantum effects on hydrogen bridges, more accurate free energy sampling. | Studying the quantum nature of hydrogen bonds in fluorinated benzamides. | mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic structure parameters of hydrogen bonds. | Characterizing the nature of the chemical bond in hydrogen-bonded complexes. | mdpi.com |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. | Understanding the fundamental forces driving hydrogen bond formation. | mdpi.com |
Structure Activity Relationship Sar Studies and Biological Target Modulation
Investigation of N-(6-Fluoropyridin-2-YL)benzamide as a Ligand for Dopamine (B1211576) Receptors
Substituted benzamides, including fluorinated derivatives, have been extensively studied as ligands for dopamine receptors, which are implicated in numerous neurological and psychiatric conditions. nih.gov The focus has often been on achieving selectivity for specific receptor subtypes to elicit targeted effects.
The dopamine D3 receptor is a key target for the development of treatments for conditions like schizophrenia and substance abuse. mdpi.com Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a significant challenge in medicinal chemistry. nih.gov
Research into a series of 79 D2-like receptor ligands, including fluorinated benzamide (B126) derivatives, has provided insights into the structural requirements for D3 selectivity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental in modeling the affinity differences between D3 and D2 receptors. These models have successfully guided the synthesis of fluorinated lead compounds with subnanomolar D3 affinities and significant selectivity over the D2 subtype. nih.gov For instance, the introduction of a fluorine atom to specific positions on the benzamide or arylpiperazine moieties can significantly influence binding affinity and selectivity. nih.govredheracles.net Studies on bitopic ligands based on the benzamide analog Fallypride have shown that small alkyl groups with a heteroatom in a secondary binding fragment can improve D3 versus D2 receptor selectivity. nih.gov
| Compound/Series | Target | Key Findings | Reference |
| Fluorinated Benzamide Derivatives | Dopamine D3 Receptor | 3D-QSAR models guided synthesis of compounds with subnanomolar D3 affinity and high selectivity over D2 receptors. | nih.gov |
| Benzolactam Derivatives | Dopamine D3 Receptor | Displacement of a methoxy (B1213986) group from position 2 to 4 on an aromatic ring decreased D2 affinity while significantly increasing D3 selectivity. | redheracles.net |
| Fallypride-based Bitopic Ligands | Dopamine D3 Receptor | Small alkyl groups with a heteroatom in the secondary binding fragment improved D3 vs. D2 selectivity. | nih.gov |
While D3 selectivity is often a primary goal, the interaction of fluorinated benzamides with D2 and D4 receptors is also of considerable interest. Substituted benzamides typically exhibit high affinity for both D2 and D3 receptors but have a notably poor affinity for the D4 subtype. nih.gov
However, specific structural modifications can enhance D4 affinity. A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives were synthesized and evaluated for their binding to cloned D2, D3, and D4 receptors. One compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for both D3 (Ki = 21 nM) and D4 (Ki = 2.1 nM) receptors, with a 110-fold selectivity for D4 over D2 receptors. acs.org This indicates that the N-substituent on the pyrrolidinyl group plays a crucial role in determining affinity and selectivity among the D2-like receptor subtypes. acs.org Other research has also focused on developing benzamides with high D4 affinity while maintaining low affinity for the D2 receptor to minimize side effects like altered motor function. google.com
| Compound | D2 Affinity (Ki) | D3 Affinity (Ki) | D4 Affinity (Ki) | Key Findings | Reference |
| YM-43611 | 230 nM | 21 nM | 2.1 nM | Showed 110-fold D4 selectivity and 10-fold D3 preference over D2 receptors. | acs.org |
| Substituted Benzamides (General) | High | High | Poor | Generally display poor affinity for the D4 receptor subtype. | nih.gov |
Modulation of G Protein-Coupled Receptors (GPCRs)
Beyond dopamine receptors, fluorinated benzamides have emerged as significant modulators of other GPCRs, particularly the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). biorxiv.orgacs.org These receptors are involved in synaptic plasticity and are targets for various central nervous system (CNS) disorders. biorxiv.orgnih.gov
Fluorinated benzamides can act as allosteric modulators of mGlu5, meaning they bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. biorxiv.orgunc.edu This binding can either inhibit (Negative Allosteric Modulator, NAM) or enhance (Positive Allosteric Modulator, PAM) the receptor's response to glutamate. mdpi.comacs.org
A series of 3-cyano-5-fluoro-N-arylbenzamides have been identified as potent mGlu5 NAMs through functional cell-based assays. nih.gov Similarly, the optimization of an M1 PAM chemotype unexpectedly led to the discovery of a new mGlu5 PAM scaffold. acs.org Another high-throughput screening identified a novel mGlu5 PAM benzamide scaffold, exemplified by VU0040237, which differs from other modulators by binding to a yet uncharacterized allosteric site. nih.govnih.gov This highlights the chemical tractability of the benzamide scaffold for developing a diverse range of mGlu5 modulators. nih.gov
The compound N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), which evolved from benzamide-based research, is a potent and selective mGlu5 NAM with a Ki value of 4.4 nM at a known allosteric binding site. acs.orgnih.gov
The allosteric binding pocket for mGlu5 modulators is located within the seven-transmembrane (7TM) domain of the receptor. mdpi.comnih.gov This site is less conserved across mGlu subtypes compared to the orthosteric site, allowing for the development of highly selective ligands. biorxiv.org
Molecular docking and mutagenesis studies have identified key amino acid residues within this pocket that are crucial for the binding and activity of benzamide modulators. For N-aryl benzamide NAMs, important residues include Pro655, Tyr659, and Ser809. mdpi.com Specifically, the cyano group or the 5-fluoro substituent of some N-aryl benzamide NAMs, such as VU0366248, is thought to interact with residue S808. acs.org Further studies have revealed that W784 in transmembrane helix 6 is a key determinant of NAM cooperativity, and a single point mutation at this site can even cause a switch from a NAM to a PAM. acs.org Another mutation, G747V in transmembrane helix 5, was found to alter the architecture of the allosteric site. acs.org These findings provide a detailed map of the ligand-receptor interactions that govern the pharmacological activity of these compounds. acs.org
| Modulator Type | Binding Site | Key Interacting Residues | Reference |
| Aryl Benzamide NAMs | Allosteric site in 7TM domain (Site 1) | Pro655, Tyr659, Ser809, S808 | mdpi.comacs.org |
| N-aryl benzamide NAMs | Common allosteric site | W784 (cooperativity), G747 | acs.org |
| Benzamide PAMs (e.g., VU0357121) | Uncharacterized allosteric site (non-MPEP) | Interacts functionally with the MPEP site | nih.govnih.gov |
Interaction with Ion Channels
The investigation of fluorinated benzamides has also extended to their effects on ion channels. While the primary focus has been on GPCRs, some studies have revealed interactions with voltage-gated ion channels.
A related compound, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243), has been identified as a novel and selective activator of KCNQ2/Q3 potassium channels. nih.gov These channels are responsible for the neuronal M-current, and their activation leads to membrane hyperpolarization. ICA-27243 was shown to be highly selective for KCNQ2/Q3 over other channels, including voltage-dependent sodium channels. nih.gov
Conversely, a study on the mGlu5 NAM VU0424238, which contains a N-(5-fluoropyridin-2-yl) amide group, involved subjecting the compound to a cardiac ion channel panel. The results showed no significant risks, indicating a favorable selectivity profile away from these particular channels at the concentrations tested. acs.org Additionally, a compound containing a N-(6-fluoropyridin-2-yl)sulfamoyl group, structurally related to the title compound, was investigated for activity at voltage-gated sodium channels. google.com These findings suggest that while the benzamide scaffold can be directed toward ion channels, specific substitutions, such as those found in potent mGlu5 modulators, may confer selectivity away from them.
Potassium Channel (Kv7.2/3) Activation Mechanisms by Fluorobenzamide Derivatives
Voltage-gated potassium channels Kv7.2 and Kv7.3 are crucial for regulating neuronal excitability, making them attractive targets for the treatment of conditions like epilepsy. researchgate.net Research has shown that certain fluorobenzamide derivatives can act as activators of these channels. Molecular docking studies suggest that compounds like N-(6-chloropyridin-3-yl)-4-fluorobenzamide interact with a key tryptophan residue (Trp236) within the Kv7.2 channel, which is essential for the activity of many Kv7 openers. researchgate.net The activation of Kv7.2/3 channels by these derivatives highlights the potential for developing novel antiepileptic drugs. researchgate.net
Human Vanilloid Receptor Type 1 (TRPV1) Antagonism by N-(Quinolinyl)amides
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain perception. jddtonline.infofrontiersin.org Consequently, antagonists of this receptor are being investigated as potential analgesics. jddtonline.infobenthamopen.com N-(Quinolinyl)amides have emerged as a promising class of TRPV1 antagonists. researchgate.net SAR studies on conformationally constrained analogues have identified potent 7-oxo and 8-oxoquinoline derivatives. jddtonline.info For instance, N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamides have been reported as effective TRPV1 antagonists. jddtonline.info These findings underscore the therapeutic potential of quinoline-based compounds in pain management. ijper.org
Enzyme Inhibition and Activation Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacology. Benzamide derivatives, including this compound, have been shown to either inhibit or activate specific enzymes, indicating their potential in treating a range of diseases.
Glucokinase (GK) Activation and Antidiabetic Potential of Benzamide Derivatives
Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a promising strategy for treating type 2 diabetes. researchgate.netwisdomlib.org Numerous studies have focused on benzamide derivatives as GK activators. nih.govscispace.com Computational studies, including pharmacophore modeling and 3D-QSAR, have been employed to design potent GK activators based on the benzamide scaffold. nih.gov For example, novel acetylenyl benzamide derivatives have demonstrated significant in vitro enzyme activation and in vivo glucose-lowering effects in animal models. acs.org One such compound, 3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide, was identified as a potent GK activator with an EC50 of 27 nM. acs.org
Table 1: Glucokinase Activation by Benzamide Derivatives
| Compound | EC50 (nM) | Fold Increase in Glucose Uptake | Reference |
| 3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide | 27 | 2.16 | acs.org |
Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2) by Fluorinated Picolinamide (B142947) Analogs
Cytochrome P450 (CYP) enzymes are a family of proteins essential for the metabolism of drugs and other foreign compounds. mdpi.com Inhibition of these enzymes can lead to drug-drug interactions. Research on fluorinated picolinamide analogs, which are structurally related to this compound, has revealed significant inhibitory activity against CYP1A2. nih.govacs.org SAR studies have shown that the nature of the heteroaryl ether group influences the potency of CYP1A2 inhibition, with pyrimidin-5-yl ether analogs being less potent inhibitors than their 5-fluoropyridin-3-yl ether counterparts. nih.govacs.org The inhibitory potential of these compounds against CYP enzymes is a critical consideration in their development as therapeutic agents. nih.govdrugbank.com
Broad-Spectrum Biological Activity Profiles of Benzamide Scaffolds
The benzamide scaffold is a versatile chemical framework that has been incorporated into a wide range of biologically active molecules, demonstrating its importance in medicinal chemistry.
Antiproliferative Mechanisms in Cancer Cell Lines
Benzamide derivatives have shown significant promise as anticancer agents. d-nb.infoontosight.ai A library of benzamide-containing novologues was designed and evaluated against breast cancer cell lines, with some compounds exhibiting lead-like activity. nih.gov The antiproliferative activity of these compounds was found to be mediated through the inhibition of Hsp90. nih.gov Similarly, bis-benzamides have been studied as inhibitors of the androgen receptor-coactivator interaction, with some derivatives showing potent antiproliferative activity in LNCaP prostate cancer cells. mdpi.com Furthermore, novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives have demonstrated potent anti-proliferative activity against multiple myeloma cells, inducing cell cycle arrest and apoptosis. bohrium.com Other studies have explored 2-(2-phenoxyacetamido)benzamides, which caused G0/G1 phase arrest and apoptosis in leukemia cell lines. nih.gov
Table 2: Antiproliferative Activity of Benzamide Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
| Benzamide-containing novologues | Breast cancer | Hsp90 inhibition | nih.gov |
| Bis-benzamides | LNCaP (prostate cancer) | Androgen receptor-coactivator interaction inhibition | mdpi.com |
| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides | RPMI8226 (multiple myeloma) | G0/G1 cell cycle arrest, apoptosis induction | bohrium.com |
| 2-(2-phenoxyacetamido)benzamides | K562 (leukemia) | G0/G1 phase arrest, apoptosis | nih.gov |
Antimicrobial and Antifungal Activity Mechanisms
Benzamide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. nanobioletters.comvulcanchem.com The introduction of a fluorine atom to the pyridinyl ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com
The antimicrobial action of benzamides often involves the inhibition of essential cellular processes in microorganisms. For instance, certain fluorinated benzamides have been shown to target FtsZ, a crucial protein involved in bacterial cell division. mdpi.com The 2,6-difluorobenzamide (B103285) motif, in particular, has been identified as a potent inhibitor of FtsZ, with the fluorine atoms contributing to hydrophobic interactions within the allosteric binding site of the protein. mdpi.com This interaction disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death.
In the context of antifungal activity, benzamide derivatives can interfere with the integrity of the fungal cell wall and membrane. mdpi.com The cell walls of fungi are primarily composed of chitin (B13524) and β-glucans, and inhibition of their synthesis is a key mechanism of antifungal action. mdpi.com Some benzamide derivatives have demonstrated the ability to deform the fungal cell wall, leading to increased membrane permeability and cell lysis. mdpi.com For example, studies on pyrimidine (B1678525) derivatives containing an amide moiety have shown significant antifungal activity against various plant pathogenic fungi. frontiersin.org The substitution pattern on the benzamide and pyrimidine rings plays a crucial role in determining the potency and spectrum of antifungal activity.
Furthermore, some N-substituted benzamides have shown potent activity against both standard and resistant bacterial strains, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov The nature of the substituent on the benzamide nitrogen can significantly influence the minimum inhibitory concentration (MIC) values against these pathogens. nih.gov
A study on novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety revealed that some of these compounds exhibited better in vitro bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea than the commercial fungicide pyrimethanil. researchgate.net
| Compound/Derivative Class | Organism(s) | Mechanism of Action | Reference(s) |
| Fluorinated Benzamides | Bacteria | Inhibition of FtsZ protein, disruption of cell division. | mdpi.com |
| Benzamide Derivatives | Fungi | Disruption of cell wall and membrane integrity, inhibition of chitin and β-glucan synthesis. | mdpi.com |
| N-substituted Benzamides | S. aureus, MRSA | Inhibition of bacterial growth. | nih.gov |
| N-phenylbenzamides with trifluoromethylpyrimidine | Phomopsis sp., B. dothidea, B. cinerea | Inhibition of fungal growth. | researchgate.net |
Antiviral Properties and Mechanisms of Action of Fluorinated Benzamides
The antiviral potential of benzamide derivatives, particularly those containing fluorine, has been an area of active research. ontosight.ai Fluorination can enhance the ability of these compounds to interact with viral enzymes and proteins, thereby inhibiting viral replication. nih.gov
One of the key mechanisms of antiviral action for some benzamide derivatives is the inhibition of viral proteases. For example, benzamide-based inhibitors have been designed to target the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. nih.govd-nb.info These inhibitors are non-covalent and act by binding to the active site of the protease, preventing it from cleaving viral polyproteins, a process essential for viral replication. d-nb.info The substitution pattern on the benzamide ring is critical for inhibitory activity, with electron-withdrawing groups often enhancing potency. nih.gov
Another antiviral mechanism involves targeting viral hemagglutinin (HA), a surface glycoprotein (B1211001) that mediates viral entry into host cells. Some benzamide derivatives have been shown to inhibit the conformational changes in HA that are necessary for membrane fusion, thereby blocking viral infection at an early stage. explorationpub.com
Furthermore, some benzamide-based compounds have demonstrated activity against influenza viruses. acs.orgnih.gov For instance, certain 5-aminopyrazole derivatives with a benzamide moiety have shown dose-dependent inhibition of the H5N1 influenza virus. acs.org The specific mechanism for these compounds may involve interference with viral replication processes within the host cell.
| Compound/Derivative Class | Virus | Mechanism of Action | Reference(s) |
| Fluorinated Benzamides | General | Enhanced interaction with viral enzymes and proteins. | ontosight.ainih.gov |
| Benzamide-based inhibitors | Coronaviruses (e.g., SARS-CoV-2) | Inhibition of papain-like protease (PLpro). | nih.govd-nb.info |
| Benzamide derivatives | Influenza virus | Inhibition of hemagglutinin (HA) conformational changes. | explorationpub.com |
| Benzamide-based 5-aminopyrazoles | Influenza A (H5N1) | Inhibition of viral replication. | acs.org |
Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism
This compound and its analogs have been investigated as antagonists of the melanin-concentrating hormone 1 receptor (MCH1R). acs.orgacs.orgnih.gov MCH1R is a G protein-coupled receptor primarily expressed in the brain and is implicated in the regulation of energy homeostasis and body weight. frontiersin.org Antagonism of this receptor is a potential therapeutic strategy for the treatment of obesity. nih.gov
Structure-activity relationship studies have revealed that the benzamide core is a crucial pharmacophore for MCH1R antagonism. acs.org The nature and position of substituents on both the benzamide and the pyridinyl rings significantly influence binding affinity and functional activity. For instance, the development of 6-acylamino-2-aminoquinoline MCH1R antagonists was guided by 3D pharmacophore models derived from a series of benzamide antagonists. acs.orgacs.orgnih.gov These studies indicated that while the structural requirements for the western part of the molecule are quite specific, the eastern part allows for more structural diversity. acs.orgacs.orgnih.gov
Computational docking studies suggest that the nitrogen atom of the central quinoline (B57606) or a similar heterocyclic system can interact with key residues in the MCH1R binding pocket, such as Asp123 in transmembrane domain 3. acs.org The fluorine atom on the pyridine (B92270) ring can contribute to the binding affinity through favorable electronic and steric interactions. The optimization of these interactions has led to the identification of potent and selective MCH1R antagonists. nih.govresearchgate.net
| Compound Class | Receptor Target | Key Structural Features for Activity | Therapeutic Potential | Reference(s) |
| This compound analogs | MCH1R | Benzamide core, substituted pyridine/quinoline ring. | Obesity | acs.orgacs.orgnih.gov |
| 6-Acylamino-2-aminoquinolines | MCH1R | Specific western appendage, flexible eastern part. | Obesity | acs.orgacs.orgnih.gov |
| Imidazo[1,2-a]pyridines | MCH1R | Methyl substituent at the 3-position. | Obesity | researchgate.net |
5-HT1A Receptor Agonism by Related Piperazine (B1678402) Derivatives
While this compound itself is not a primary 5-HT1A receptor agonist, the benzamide scaffold is a common feature in many compounds that do target this receptor. Specifically, piperazine derivatives incorporating a benzamide moiety have been extensively studied as 5-HT1A receptor agonists. acs.orgnih.gov The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is a target for anxiolytic and antidepressant drugs. researchgate.net
In these derivatives, the piperazine ring is a key structural element that interacts with the 5-HT1A receptor. researchgate.netijrrjournal.com The basic nitrogen of the piperazine ring is thought to form an ionic bond with an aspartate residue (Asp116) in the receptor's binding site. researchgate.net The benzamide portion of the molecule can engage in additional interactions, influencing both affinity and selectivity.
Structure-activity relationship studies have shown that the nature of the substituent on the benzamide ring and the length of the alkyl chain connecting the piperazine and benzamide moieties are critical for 5-HT1A receptor affinity. nih.govnih.gov For example, certain N-(1,2,3,4-tetrahydronaphthyl)-N'-(benzamidoethyl)piperazines bind to 5-HT1A receptors with nanomolar affinity. nih.gov Furthermore, replacement of the phthalimide (B116566) moiety in some 5-HT1A antagonists with substituted benzamides has been shown to retain high affinity for the receptor. nih.gov
The development of compounds with dual or multi-target profiles, such as those acting as both dopamine D2/D3 receptor agonists and 5-HT1A receptor agonists, often utilizes a piperazine core linked to a substituted aromatic group, which can be a benzamide derivative. thieme-connect.com This multitarget approach is being explored for the treatment of conditions like Parkinson's disease. thieme-connect.com
| Derivative Class | Receptor Target | Key Structural Features for Agonism | Therapeutic Application | Reference(s) |
| Piperazine derivatives with benzamide moiety | 5-HT1A Receptor | Piperazine ring, substituted benzamide. | Anxiolytic, Antidepressant | acs.orgnih.gov |
| N-(tetrahydronaphthyl)-N'-(benzamidoethyl)piperazines | 5-HT1A Receptor | Tetrahydronaphthyl group, benzamidoethyl chain. | Not specified | nih.gov |
| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines | D2/D3 and 5-HT1A Receptors | Piperazine core, fluoropyridinyl oxypropyl linker. | Parkinson's Disease | thieme-connect.com |
Advanced Applications and Future Research Directions
Radioligand Development for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful in vivo molecular imaging technique used for the early diagnosis and monitoring of various brain diseases. researchgate.net The technique relies on radiotracers, which are biologically active molecules labeled with short-lived positron-emitting radionuclides. researchgate.net N-(6-Fluoropyridin-2-YL)benzamide serves as a promising core structure for the development of such radiotracers, particularly those labeled with Fluorine-18 (B77423).
Design of Fluorine-18 Labeled PET Tracers for Receptor Mapping
The fluorine atom in this compound provides a strategic site for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F). The relatively long half-life of ¹⁸F (109.8 minutes) is advantageous for PET tracer synthesis and allows for longer imaging studies and transportation to facilities without an on-site cyclotron. nih.gov Furthermore, the lower positron energy of ¹⁸F compared to other isotopes like Carbon-11 results in higher spatial resolution images. nih.gov
The design of ¹⁸F-labeled PET tracers based on the this compound scaffold involves incorporating this core into molecules with high affinity and selectivity for specific neuroreceptors. The development process for a successful brain imaging tracer requires careful consideration of several factors, including the ability to cross the blood-brain barrier, metabolic stability, and appropriate lipophilicity. rug.nlnih.gov
Applications in Neuroimaging Research for Dopamine (B1211576) Receptor Systems
The dopaminergic system, which includes five receptor subtypes (D1-D5), is a key target in neuroimaging research due to its involvement in numerous neurological and psychiatric disorders. rug.nl PET tracers are crucial for studying the density and function of these receptors in the living brain.
While extensive research has been conducted on D1 and D2/D3 receptor ligands, the development of suitable radioligands for other dopamine receptor subtypes remains an active area of investigation. rug.nl The this compound scaffold has been incorporated into derivatives designed to target dopamine and serotonin (B10506) receptors. For instance, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and shown to act as agonists at D2, D3, and 5-HT1A receptors, highlighting the potential of this chemical class in developing multi-target agents for conditions like Parkinson's disease. thieme-connect.com
Scaffold Derivatization for Novel Therapeutic Agents
The versatility of the this compound structure makes it an excellent starting point for the synthesis of new and improved therapeutic agents. Through a process known as scaffold derivatization, chemists can systematically modify the core structure to enhance its pharmacological properties.
Exploration of Pyridylbenzamide and Quinoline-Benzamide Hybrids as Pharmacological Scaffolds
The pyridylbenzamide core is a recognized pharmacophore in medicinal chemistry. researchgate.net By creating hybrid molecules that combine the pyridylbenzamide scaffold with other heterocyclic systems like quinoline (B57606), researchers can explore new chemical space and potentially discover compounds with novel biological activities. nih.govnih.gov Quinoline and its derivatives are known to possess a wide range of pharmacological properties. nih.govnih.gov The hybridization of these two scaffolds could lead to the development of agents with enhanced efficacy or novel mechanisms of action.
Design of Multi-Target Ligands for Complex Biological Systems
Many complex diseases involve multiple biological targets. The development of multi-target ligands, which can interact with several targets simultaneously, is a promising strategy for treating such conditions. mdpi.com The this compound scaffold can be functionalized to create ligands that bind to different receptors or enzymes. For example, derivatives have been designed to act as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in Alzheimer's disease. mdpi.com This multi-target approach offers the potential for more effective disease modification.
Role in Chemical Biology and Drug Discovery Pipelines
The this compound scaffold and its derivatives play a significant role throughout the drug discovery pipeline, from initial hit identification to preclinical development. The ability to readily synthesize a variety of analogs allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of lead compounds.
The development of PET radioligands based on this scaffold also provides invaluable tools for in vivo pharmacology. These tracers can be used to assess target engagement, study pharmacokinetics and pharmacodynamics, and help in the selection of drug candidates for clinical trials. researchgate.net The insights gained from PET imaging studies can significantly de-risk the drug development process and increase the likelihood of clinical success.
Lead Compound Identification and Optimization
This compound and its derivatives have emerged as a significant scaffold in the hit-to-lead phase of drug discovery. axxam.com This stage focuses on transforming an initial "hit" compound, identified through screening, into a "lead" compound with improved potency and drug-like properties. axxam.com The benzamide (B126) core, particularly when substituted with a fluoropyridine moiety, has shown promise in the development of various therapeutic agents.
The process of lead optimization is a multidisciplinary effort centered on medicinal chemistry, employing iterative cycles of "design-make-test-analyze". axxam.com This involves synthesizing a series of analogs to understand the structure-activity relationship (SAR), which is crucial for enhancing the biological activity of the compound. axxam.com For instance, research into novel Hepatitis B virus (HBV) capsid assembly modulators identified a benzamide scaffold as a hit. Subsequent optimization led to the discovery of compounds with significantly increased anti-HBV activity. jst.go.jp Specifically, certain substitutions on the benzamide core resulted in a tenfold increase in potency. jst.go.jp
In the context of developing inhibitors for enzymes like sirtuin-2 (SIRT2), a neuroprotective sulfobenzoic acid scaffold was optimized. This led to the synthesis of 176 analogues, resulting in compounds with enhanced potency and selectivity for SIRT2 over other sirtuins. nih.gov Similarly, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a benzamide core was a key starting point. acs.org Modifications to this core, including the introduction of a 5-fluoropyridin-2-yl amide, led to the discovery of VU0424238, a compound with high selectivity and a favorable pharmacokinetic profile that was selected for clinical evaluation. acs.orgnih.gov
The following table summarizes the optimization of a benzamide lead compound for mGlu5 NAMs:
| Compound | Modification | Potency (IC50) | Key Findings |
| Lead Compound | Benzamide core | Moderate | Initial hit from high-throughput screening. |
| Analog 9 (VU0409106) | Optimization of benzamide core | Improved | Showed moderate to high clearance and poor oral bioavailability. acs.org |
| Analog 27 (VU0424238) | 5-fluoropyridin-2-yl amide | 4.4 nM (Ki) | High selectivity, improved pharmacokinetic profile, selected for clinical evaluation. acs.orgnih.gov |
| Analog 33 | Methyl group on pyrimidinyl ether | 3-fold loss vs. 27 | Increased plasma protein binding, reduced CYP inhibition. acs.org |
Use as Pharmacological Probes for Investigating Cellular Signaling Pathways
This compound and its derivatives are valuable tools for dissecting cellular signaling pathways, particularly in the study of G protein-coupled receptors (GPCRs) like the metabotropic glutamate receptors (mGluRs). acs.organnualreviews.org These receptors are involved in modulating synaptic transmission and neuronal excitability. nih.govannualreviews.org
Specifically, derivatives of this compound have been developed as negative allosteric modulators (NAMs) of mGluR5. acs.orgnih.gov These NAMs bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site and reduce the receptor's response to glutamate. nih.govannualreviews.org This allows researchers to probe the specific roles of mGluR5 in various physiological and pathological processes. acs.org For example, the mGluR5 NAM, VU0424238, which contains the N-(5-fluoropyridin-2-yl) moiety, has been used to study the receptor's involvement in psychiatric and neurodegenerative disorders. nih.gov
The activation of mGluR5 can trigger multiple downstream signaling cascades, including the Gq-PLC pathway and non-canonical pathways involving cAMP production. acs.org By using specific NAMs like the fluorinated benzamide derivatives, researchers can selectively block mGluR5 activity and observe the effects on these signaling pathways, thereby elucidating the receptor's function in different cellular contexts.
Furthermore, fluorinated benzamides, including those with a pyridinyl group, have been radiolabeled with isotopes like fluorine-18 to be used as positron emission tomography (PET) imaging agents. mdpi.comresearchgate.net These radiotracers allow for the non-invasive visualization and quantification of their target receptors or enzymes in living organisms, providing valuable information about their distribution and density in healthy and diseased states.
Sustainable Synthetic Methodologies for Industrial Scale Production
Development of Green Chemistry Approaches in Amide Synthesis
The synthesis of amides is a fundamental transformation in the chemical industry, and there is a growing emphasis on developing more sustainable and environmentally friendly methods. tandfonline.com Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mlsu.ac.in
Several green approaches are being explored for amide synthesis. One promising strategy is the use of biocatalysis. For example, microorganisms like Streptomyces sp. JCM9888 have been shown to efficiently convert fluorinated benzoic acids to their corresponding benzamides. tandfonline.com This biotransformation offers a potentially disruptive technology for process chemistry due to its high efficiency and selectivity under mild conditions. tandfonline.com
Another green approach involves organoautocatalysis, where a product of the reaction itself acts as a catalyst. fau.eu This eliminates the need for external, often expensive and toxic, metal catalysts. fau.eu Researchers have developed a procedure using a pyrrolidinium (B1226570) salt, formed in situ, to catalyze the synthesis of bioactive cyclic amines with high yields at room temperature. fau.eu
The use of water as a solvent is another key aspect of green amide synthesis. heteroletters.org One-pot, three-component reactions in water have been developed for the synthesis of complex benzamide derivatives, offering excellent yields and easy workup. heteroletters.org
Key principles of green chemistry applicable to amide synthesis include:
Waste Prevention: Designing syntheses to minimize the formation of byproducts. mlsu.ac.in
Atom Economy: Maximizing the incorporation of all starting materials into the final product. mlsu.ac.in
Safer Solvents and Auxiliaries: Using non-toxic and environmentally benign solvents like water. mlsu.ac.in
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in
Scalability and Efficiency Considerations in Fluorinated Benzamide Preparation
The industrial-scale production of fluorinated benzamides presents specific challenges and considerations. Fluorine-containing compounds are increasingly important in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. researchgate.netagropages.com
The synthesis of fluorinated benzamides often involves multi-step procedures. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves N-oxidation, C2-amide formation, and C4 SNAr reaction sequence. mdpi.com For industrial production, optimizing each step for yield, purity, and efficiency is crucial.
The development of catalytic methods is key to improving the scalability of these syntheses. For example, Ni-based metal-organic frameworks have been explored as heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides, demonstrating good efficacy and reusability. researchgate.net Cobalt-catalyzed C-H activation/annulation reactions have also been used to synthesize fluoroalkylated isoquinolinones from benzamides and fluorinated alkynes, offering a route to complex fluorinated heterocycles. nih.gov
When scaling up the production of fluorinated benzamides, several factors must be considered:
Cost and availability of starting materials: The cost of fluorinated building blocks can be a significant factor.
Reaction conditions: Harsh reaction conditions may require specialized equipment and increase energy costs.
Purification: The separation of the desired product from byproducts and unreacted starting materials can be challenging and costly on a large scale.
Safety: The handling of potentially hazardous reagents and intermediates requires strict safety protocols.
Environmental impact: The disposal of waste streams must be managed in an environmentally responsible manner.
The development of continuous flow processes and the use of immobilized enzymes or catalysts are promising strategies for addressing some of these scalability challenges, offering improved efficiency, safety, and control over the manufacturing process.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-fluoropyridin-2-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of fluorinated pyridinylamines with benzoyl chloride derivatives. For example, in analogous compounds like 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide, benzoic acid precursors are activated (e.g., via chlorination) before coupling with aminopyridines under basic conditions . Yield optimization (15–20% in some cases) requires precise stoichiometry, temperature control, and purification via column chromatography or recrystallization. Solvent choice (e.g., CHCl₃ for crystallization) also affects crystal quality for structural studies .
Q. How is X-ray crystallography applied to determine the solid-state structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example, 2,3-difluoro-N-(pyridyl)benzamide crystallizes in space group P1̄ with two molecules per asymmetric unit. Data collection involves monochromatic radiation (Mo-Kα), and hydrogen-bonding networks (N–H⋯N, C–H⋯O) are analyzed to understand packing motifs. Challenges include resolving disordered fluorine atoms and refining anisotropic displacement parameters . SHELXPRO interfaces with macromolecular refinement tools for high-resolution data .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct aromatic signals (e.g., δ 11.02 ppm for N–H in DMSO-d₆) and fluorine coupling patterns (e.g., ³J₆-F–H₅ splitting) confirm regiochemistry .
- IR Spectroscopy : Strong C=O stretches (~1644–1695 cm⁻¹) validate amide bond formation .
- Mass Spectrometry : GC-MS or LC-HRMS identifies molecular ions (e.g., m/z 310 for bromo-fluoro analogs) and fragmentation pathways .
Advanced Research Questions
Q. How does fluorination at the pyridinyl or benzamide ring influence biological activity and intermolecular interactions?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and modulate π-stacking. In PARP-1 inhibitors, fluorinated benzamides exhibit improved binding affinity due to hydrophobic interactions and halogen bonding with target enzymes . Comparative SAR studies on 6-fluoro vs. 6-methyl analogs reveal fluorine’s role in reducing off-target interactions, as seen in kinase inhibitor scaffolds .
Q. What strategies resolve contradictions in crystallographic data for fluorinated benzamides, such as Z′ > 1 or disordered solvent molecules?
- Methodological Answer : For structures with multiple independent molecules (Z′ = 2), twin refinement and restraints on isotropic displacement parameters are applied. Disordered solvent (e.g., CHCl₃) is modeled using PART/SQUEEZE in PLATON. In cases like 2,3-difluoro-N-(pyridyl)benzamide, hydrogen-bonded dimers (R₂²(8) motifs) are validated via Hirshfeld surface analysis to confirm supramolecular packing . Contradictions in unit cell parameters (e.g., space group misassignment) require reindexing or high-pressure data collection .
Q. How are computational methods integrated to predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites. For example, fluoropyridinyl rings show lower electron density at the 4-position, favoring Pd-catalyzed coupling (e.g., Suzuki-Miyaura with aryl boronic acids). MD simulations assess solvation effects on reaction barriers, validated experimentally via Hammett plots .
Q. What experimental designs address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer : Design of Experiments (DoE) optimizes critical parameters:
- Step 1 (Chlorination) : Vary PCl₅ equivalents (1.2–2.0 eq.) and temperature (0–25°C).
- Step 2 (Amidation) : Screen bases (Et₃N vs. DMAP) and coupling agents (EDCI vs. HATU).
- Quality Control : In-line FTIR monitors reaction progress; UPLC-MS identifies byproducts (e.g., diacylated impurities) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of fluorinated benzamides across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Meta-analyses using standardized metrics (e.g., pIC₅₀) and cheminformatics tools (e.g., SEA similarity searching) clarify structure-activity trends. For instance, 6-fluoro analogs may show conflicting cytotoxicity due to off-target kinase inhibition, resolved via kinome-wide profiling .
Tables
Table 1 : Key Crystallographic Data for this compound Analogs
| Compound | Space Group | Z′ | R₁ Factor | Hydrogen Bonds (Å) | Refinement Software |
|---|---|---|---|---|---|
| 2,3-Difluoro-N-(2-pyridyl)benzamide | P1̄ | 2 | 0.039 | N–H⋯N: 2.95–3.07 | SHELXL-2018 |
| 4-Bromo-3-fluoro analog | P2₁/c | 1 | 0.052 | C–H⋯O: 3.21 | OLEX2 |
Table 2 : Impact of Fluorine Position on Biological Activity
| Fluorine Position | Target (e.g., PARP-1) | IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| 6-Fluoro (Pyridinyl) | 8.2 ± 0.3 | 2.1 | 2.8 | 45 |
| 4-Fluoro (Benzamide) | 12.5 ± 1.1 | 3.5 | 3.2 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
